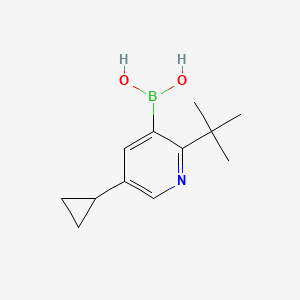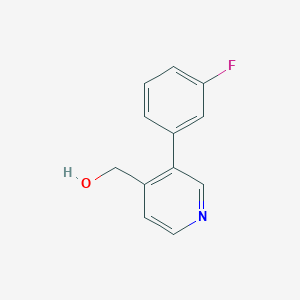
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boronic acid. One common method is to react 6-chloropyridine with triphenylboron or allyl borate under the catalysis of an oxidizing agent . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient and consistent production of the compound on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate or sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Major Products Formed
The major products formed from the Suzuki–Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: The compound can be used to create bioconjugates for studying biological processes.
Mécanisme D'action
The mechanism of action of (5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the chloro and cyano substituents.
5-Chloro-3-pyridineboronic acid: Similar but does not have the cyano group.
3-Cyanophenylboronic acid: Similar but lacks the pyridine ring.
Uniqueness
(5-Chloro-6-(2-cyanophenyl)pyridin-3-yl)boronic acid is unique due to the presence of both chloro and cyano groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s electronic properties, making it particularly useful in specific synthetic applications .
Propriétés
Formule moléculaire |
C12H8BClN2O2 |
|---|---|
Poids moléculaire |
258.47 g/mol |
Nom IUPAC |
[5-chloro-6-(2-cyanophenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H8BClN2O2/c14-11-5-9(13(17)18)7-16-12(11)10-4-2-1-3-8(10)6-15/h1-5,7,17-18H |
Clé InChI |
VYHKMYKFSVASLC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)C2=CC=CC=C2C#N)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)


![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
![eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species]](/img/structure/B14088660.png)
![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)

![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14088674.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14088691.png)
